
1-(4-chlorophenyl)-N-methylpiperidin-4-amine
Descripción general
Descripción
1-(4-chlorophenyl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and an N-methyl group. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-methylpiperidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmacologically active molecules.
Biological Studies: It serves as a tool compound in studying the biological activities of piperidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, have been tested for in vivo anti-allergic activities . These compounds have shown significant effects on both allergic asthma and allergic itching .
Mode of Action
Similar compounds, such as piperazine h1 receptor antagonists, have been found to have a higher affinity to h1 receptors than histamine . This suggests that 1-(4-chlorophenyl)-N-methylpiperidin-4-amine might interact with its targets in a similar manner, potentially inhibiting the interaction of histamine with H1 receptors, thereby alleviating allergic reactions .
Biochemical Pathways
It is known that similar compounds, such as piperazine derivatives, can affect the isoprenoid pathway, altering the levels of plant hormones . This suggests that this compound might also affect similar biochemical pathways.
Pharmacokinetics
The synthesis of similar compounds, such as clocinizine and chlorcyclizine, has been reported
Result of Action
Similar compounds, such as ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, have shown significant effects on both allergic asthma and allergic itching . This suggests that this compound might have similar effects.
Action Environment
It is known that similar compounds, such as pyraclostrobin, are used in agriculture and their efficacy can be influenced by environmental factors . This suggests that environmental factors might also influence the action of this compound.
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-methylpiperidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with N-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions to ensure high yields and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chlorophenyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding secondary amine.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-chlorophenyl)piperidine: Lacks the N-methyl group, which may affect its pharmacological properties.
N-methylpiperidine: Lacks the 4-chlorophenyl group, resulting in different biological activities.
4-chlorophenylpiperazine: Contains a piperazine ring instead of a piperidine ring, leading to distinct chemical and biological properties.
Uniqueness
1-(4-chlorophenyl)-N-methylpiperidin-4-amine is unique due to the presence of both the 4-chlorophenyl and N-methyl groups, which contribute to its specific pharmacological profile. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and biological research .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-14-11-6-8-15(9-7-11)12-4-2-10(13)3-5-12/h2-5,11,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNAXZSZQRYEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2863624.png)
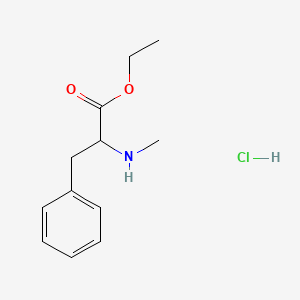
![methyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2863627.png)
![6-Chloro-3-(2,6-dichlorophenyl)-8-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2863628.png)
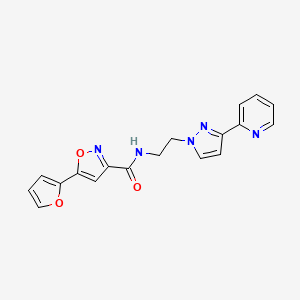
![2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2863631.png)
![4-amino-N-[(4-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2863633.png)
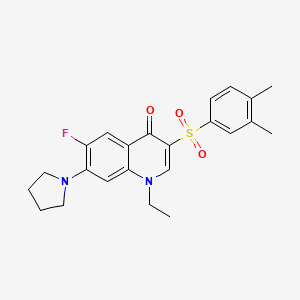
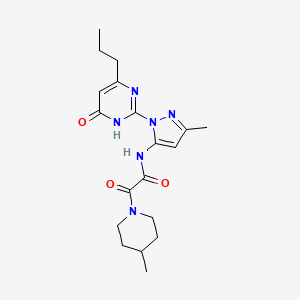
![4-{[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2863640.png)

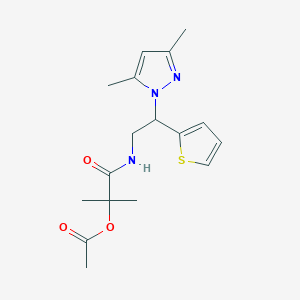
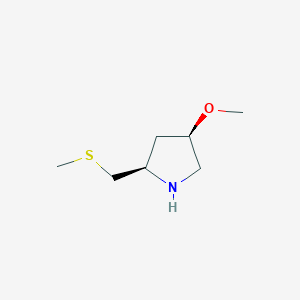
![methyl 2-{[1-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate](/img/structure/B2863645.png)
